

An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-4-methoxyphenylboronic Acid

Cat. No.: B580527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-methoxyphenylboronic acid is a specialized organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a boronic acid group, a nitrile, and a methoxy substituent on a phenyl ring, makes it a versatile reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, a detailed protocol for its application in Suzuki-Miyaura coupling, and an illustration of the underlying reaction mechanism.

Core Data Presentation

The physicochemical properties of **2-Cyano-4-methoxyphenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	176.97 g/mol	[1]
Molecular Formula	C ₈ H ₈ BNO ₃	[2] [3]
CAS Number	1256345-67-1	[2] [3]
Appearance	Solid	[2]
Purity	Typically available in ≥95% or ≥98% purity	[2] [3]
Synonyms	(4-Cyano-2-methoxyphenyl)boronic acid	[2]

Experimental Protocols

The following sections detail a representative synthetic protocol for **2-Cyano-4-methoxyphenylboronic acid** and a standard procedure for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Cyano-4-methoxyphenylboronic acid

This protocol is a representative method based on common syntheses of similar arylboronic acids, involving a Grignard reaction followed by borylation.

Materials:

- 4-Bromo-3-methoxybenzonitrile
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (1 M)

- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Grignard Reagent Formation:
 - To a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
 - Heat the flask gently under a flow of nitrogen to activate the magnesium.
 - Allow the flask to cool to room temperature.
 - Dissolve 4-bromo-3-methoxybenzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the solution to the magnesium turnings to initiate the reaction.
 - Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
- Borylation:

- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -70 °C.
- After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 30 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude **2-Cyano-4-methoxyphenylboronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure product.

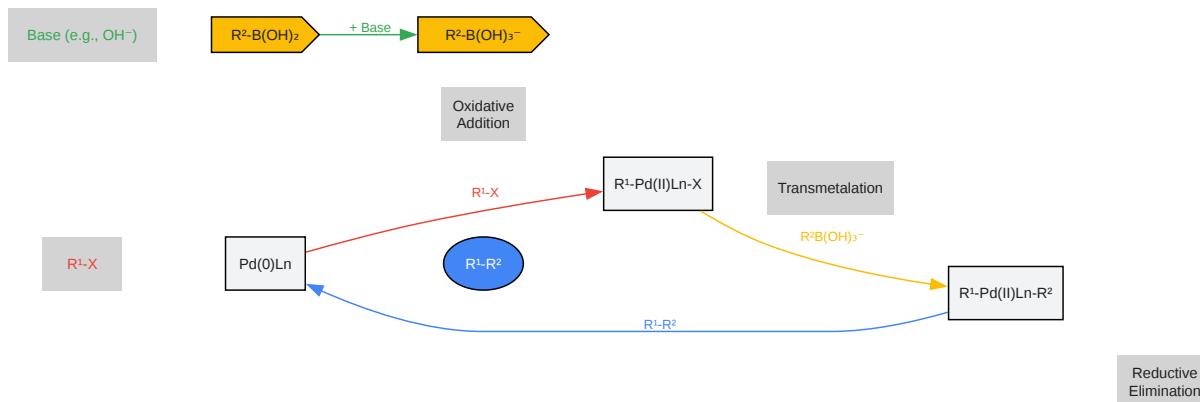
Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of **2-Cyano-4-methoxyphenylboronic acid** with an aryl halide.

Materials:

- **2-Cyano-4-methoxyphenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., 4-iodotoluene, 1 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)

- Base (e.g., potassium carbonate, 2 equivalents)
- Solvent (e.g., a mixture of dioxane and water, 4:1)
- Round-bottom flask
- Condenser
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- Reaction Setup:
 - To a round-bottom flask, add the aryl halide, **2-Cyano-4-methoxyphenylboronic acid**, and the base.
 - Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
 - Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
 - Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
- Reaction Execution:
 - Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of **2-Cyano-4-methoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Cyano-4-methoxyphenylboronic acid is a highly functionalized building block with significant potential in organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it a valuable tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580527#2-cyano-4-methoxyphenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com